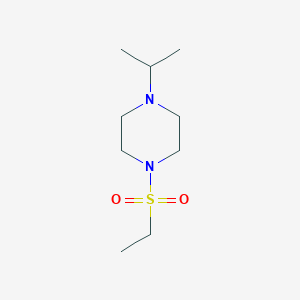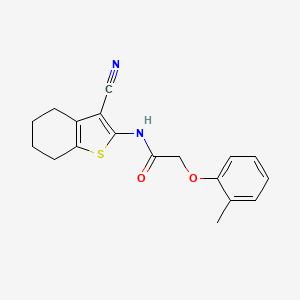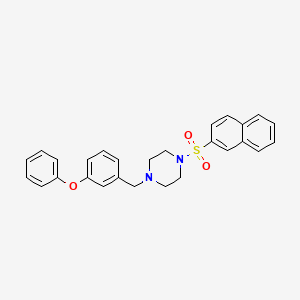
1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves multiple steps, typically starting with the preparation of the piperidine rings. One common method involves the electrophilic aromatic substitution reaction, where an electrophile reacts with an aromatic compound to form a substituted benzene derivative . The preparation of the ethoxybenzyl group can be achieved through the acylation reaction of 2-chlorine-5-bromobenzoic acid and phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . The final step involves the coupling of the ethoxybenzyl group with the piperidine rings under controlled conditions to obtain the target compound.
Análisis De Reacciones Químicas
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include halides and alkoxides.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action can vary, including signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine can be compared with other similar compounds, such as:
4-Bromo-2-(4’-ethoxy-benzyl)-1-chlorobenzene: This compound shares the ethoxybenzyl group but differs in the presence of bromine and chlorine atoms.
Dapagliflozin: Although structurally different, both compounds have applications in medicinal chemistry, particularly in drug discovery.
Piperidine Derivatives: These compounds, including substituted piperidines and piperidinones, share the piperidine ring structure and have diverse pharmacological applications.
Propiedades
Fórmula molecular |
C21H34N2O |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C21H34N2O/c1-4-24-21-7-5-19(6-8-21)16-22-11-9-20(10-12-22)23-14-17(2)13-18(3)15-23/h5-8,17-18,20H,4,9-16H2,1-3H3 |
Clave InChI |
KGURGDPFABWGJD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CC(CC(C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)

![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883679.png)

![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)

![2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10883709.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)


